Home > Products > Screening Compounds P68060 > Fluticasone 17beta-Carboxylic Acid
Fluticasone 17beta-Carboxylic Acid - 1174462-25-9

Fluticasone 17beta-Carboxylic Acid

Catalog Number: EVT-13526138
CAS Number: 1174462-25-9
Molecular Formula: C21H26F2O5
Molecular Weight: 396.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fluticasone 17beta-carboxylic acid is a 3-hydroxy steroid. It has a role as an androgen.
Overview

Fluticasone 17beta-Carboxylic Acid is a synthetic glucocorticoid that serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly those related to anti-inflammatory treatments. This compound is recognized for its role in the development of corticosteroids used in treating conditions such as asthma, chronic obstructive pulmonary disease, and skin disorders. The compound is classified under the category of steroid derivatives, specifically as a carboxylic acid derivative of fluticasone propionate.

Source and Classification

Fluticasone 17beta-Carboxylic Acid can be sourced from various chemical suppliers and is typically utilized as a reference material in research and development settings. It falls under the category of organic compounds known as steroids, specifically androgens and their derivatives. The chemical classification includes:

  • Kingdom: Organic compounds
  • Super Class: Lipids and lipid-like molecules
  • Class: Steroids and steroid derivatives
  • Sub Class: Androstane steroids

The compound's Chemical Abstracts Service (CAS) number is 28416-82-2, which uniquely identifies it within chemical databases.

Synthesis Analysis

Methods and Technical Details

Fluticasone 17beta-Carboxylic Acid can be synthesized through several methods that typically involve the modification of fluticasone propionate or related steroid compounds. The synthesis generally requires the following steps:

  1. Starting Material: Fluticasone propionate serves as the primary starting material.
  2. Hydrolysis Reaction: The ester group in fluticasone propionate is hydrolyzed to yield fluticasone 17beta-carboxylic acid.
  3. Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels, often exceeding 95%.

The detailed reaction conditions, including temperature, pH, and solvents used, are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure and Data

Fluticasone 17beta-Carboxylic Acid has a complex molecular structure characterized by multiple functional groups. Its molecular formula is C24H30F2O6C_{24}H_{30}F_{2}O_{6} with a molecular weight of approximately 452.49 g/mol. The structural representation includes:

  • IUPAC Name: (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid.
  • SMILES Notation: CCC(=O)O[C@@]1(C@HC[C@H]2[C@@H]3CC@HC4=CC(=O)C=C[C@]4(C)[C@@]3(F)C@@HC[C@]12C)C(=O)O.

This structure indicates several stereocenters which contribute to its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Fluticasone 17beta-Carboxylic Acid participates in various chemical reactions typical of carboxylic acids and steroid derivatives:

  1. Esterification: It can react with alcohols to form esters.
  2. Reduction Reactions: The ketone functional groups can be reduced to alcohols under appropriate conditions.
  3. Acid-Base Reactions: As a carboxylic acid, it can participate in neutralization reactions with bases to form salts.

These reactions are essential for modifying the compound for specific pharmacological applications.

Mechanism of Action

Process and Data

Fluticasone 17beta-Carboxylic Acid functions primarily through its action on glucocorticoid receptors. Upon binding to these receptors, it exerts anti-inflammatory effects by:

  1. Inhibition of Pro-inflammatory Mediators: It inhibits the expression of various cytokines and chemokines involved in inflammatory processes.
  2. Regulation of Gene Expression: The compound modulates gene transcription related to inflammation and immune responses.
  3. Reduction of Eosinophilia: In animal models, it has been shown to reduce eosinophil infiltration in lung tissues.

This mechanism underscores its utility in treating inflammatory conditions.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fluticasone 17beta-Carboxylic Acid exhibits several notable physical and chemical properties:

  • Physical State: White solid
  • Melting Point: Approximately 208–211 °C
  • Flash Point: -20 °C
  • Odor: Odorless
  • Solubility: Soluble in organic solvents but has limited solubility in water.

These properties are critical for its formulation into pharmaceutical products.

Applications

Scientific Uses

Fluticasone 17beta-Carboxylic Acid serves multiple roles in scientific research:

  1. Intermediate for Synthesis: It is widely used as an intermediate in synthesizing other corticosteroids and anti-inflammatory drugs.
  2. Research Chemical: Utilized in laboratories for studying steroid chemistry and pharmacology.
  3. Development of New Therapeutics: Its structure provides a scaffold for designing novel compounds with enhanced therapeutic profiles against inflammatory diseases.

The versatility of Fluticasone 17beta-Carboxylic Acid makes it a valuable component in medicinal chemistry and pharmaceutical development.

Biosynthetic and Metabolic Pathways

Enzymatic Hydrolysis of Fluticasone Propionate by CYP3A4 Isoenzymes

Fluticasone 17β-carboxylic acid (FP17βCA) is the primary inactive metabolite of the synthetic glucocorticoid fluticasone propionate (FP), formed via cytochrome P450 3A4 (CYP3A4)-mediated hydrolysis. This enzymatic reaction cleaves the thioester bond at the C17 position of FP, replacing the propionate group with a carboxylate moiety (-COOH). The transformation occurs predominantly in the liver and intestinal mucosa, driven by CYP3A4's catalytic activity toward thioester hydrolysis [1] [10]. FP17βCA exhibits >1,000-fold lower glucocorticoid receptor affinity compared to FP, confirming its pharmacological inertness [1] [6].

Table 1: Key Catalytic Features of CYP3A4-Mediated FP Hydrolysis

Kinetic ParameterValueSignificance
Primary SiteLiver/IntestineFirst-pass metabolism sites
Reaction TypeHydrolysisCleavage of C17 thioester bond
Metabolic Efficiency>90% of FP doseDominant inactivation pathway
Product BioactivityNegligibleLoss of glucocorticoid receptor binding

Ultra-sensitive LC-MS/MS analyses (LLOQ: 0.5 pg/mL) confirm FP17βCA as the sole major human metabolite, accounting for >80% of recovered urinary metabolites after inhaled FP administration. Minor pathways include 6β-hydroxylation (<5%) and undefined oxidative products [1] [4] [6].

Role of Hepatic First-Pass Metabolism in Systemic Exposure Modulation

Hepatic first-pass metabolism critically limits systemic exposure to intact FP. Following oral administration, >99% of absorbed FP undergoes CYP3A4-dependent inactivation to FP17βCA during initial liver passage, resulting in <1% oral bioavailability [1] [10]. Even after nasal or inhaled delivery, swallowed FP (representing 60–90% of the nominal dose) undergoes near-complete hepatic conversion to FP17βCA. Consequently, FP17βCA is detectable in plasma within 15 minutes post-FP administration and accumulates in urine as the dominant excretion product [6].

Table 2: Human Pharmacokinetic Parameters of FP17βCA

ParameterValueMethod
Plasma T~max~1.5–3.0 h post-FP doseUPLC-MS/MS (sub-pg/mL)
Urinary Recovery (24 h)60–75% of FP doseLC-MS/MS
Plasma Half-life~6 hoursRadiolabeled studies
Protein Binding85–90%Equilibrium dialysis

Systemic FP17βCA concentrations correlate inversely with hepatic CYP3A4 activity. In subjects with CYP3A4 polymorphisms or concurrent CYP3A4 inhibitors (e.g., ketoconazole), FP17βCA:FP plasma ratios decrease by 30–50%, indicating reduced metabolic efficiency [1] [4]. Urinary FP17βCA quantification thus serves as a compliance biomarker for FP therapy, with concentrations >100 pg/mL indicating recent dosing [6].

Comparative Analysis of Metabolic Inactivation Across Species

Significant interspecies differences exist in FP17βCA formation kinetics. Humans exhibit 3–5-fold higher catalytic efficiency (V~max~/K~m~) for FP hydrolysis versus horses, rats, or dogs. Rodent models show compensatory metabolism via 6β-hydroxylation (30–40% of metabolites), while equine systems generate trace sulfoconjugates not observed in humans [1] [13].

Table 3: Cross-Species Comparison of FP Metabolism

SpeciesFP→FP17βCA ConversionMinor PathwaysFP17βCA Urinary Excretion
Human>90%6β-Hydroxylation (<5%)60–75%
Horse40–50%Sulfation (15–20%)30–40%
Rat25–35%6β-Hydroxylation (30–40%)20–25%
Dog60–70%21-Carboxylation (10–15%)45–55%

These differences necessitate cautious extrapolation of preclinical data:

  • Hepatic microsomal activity: Human microsomes hydrolyze FP at 8.2 pmol/min/mg protein vs. 2.1 pmol/min/mg in rats [1].
  • Metabolite clearance: FP17βCA renal clearance is 2.1 L/h in humans but <0.5 L/h in dogs [4] [6].
  • Tissue retention: FP17βCA accumulates in rodent adipose tissue due to higher lipophilicity (logP 1.83 vs. 1.94 in humans) [2] [8].

Properties

CAS Number

1174462-25-9

Product Name

Fluticasone 17beta-Carboxylic Acid

IUPAC Name

6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid

Molecular Formula

C21H26F2O5

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C21H26F2O5/c1-10-6-12-13-8-15(22)14-7-11(24)4-5-18(14,2)20(13,23)16(25)9-19(12,3)21(10,28)17(26)27/h4-5,7,10,12-13,15-16,25,28H,6,8-9H2,1-3H3,(H,26,27)

InChI Key

QSVBUQTYFQFEHC-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)O)O)C)O)F)C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.